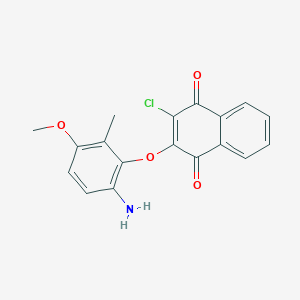
1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of tert-butyl, methyl, and phenyl groups attached to the pyrrolidine ring makes it a unique and versatile molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The subsequent introduction of the tert-butyl, methyl, and phenyl groups can be achieved through various organic reactions such as alkylation, acylation, and Friedel-Crafts acylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines, along with Lewis acids like aluminum chloride (AlCl₃), facilitate substitution reactions.
Major Products Formed:
科学的研究の応用
1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate finds applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and polymers.
作用機序
The mechanism by which 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate exerts its effects depends on its specific application. For instance, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme activity, or influencing signal transduction pathways.
類似化合物との比較
1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate is unique due to its specific structural features. Similar compounds include:
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound differs by having an oxo group instead of a phenyl group.
1-tert-butyl 3-methyl (3S)-1,3-piperazinedicarboxylate: This compound has a piperazine ring instead of a pyrrolidine ring.
These compounds share similarities in their core structures but differ in functional groups and ring systems, leading to different chemical properties and applications.
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-phenylpyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-11-10-17(12-18,14(19)21-4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCZILLIFSAHJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417546-03-2 |
Source


|
| Record name | 1-tert-butyl 3-methyl 3-phenylpyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)





![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)


![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)

